molecular formula C8H10N4O B12632679 2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide

2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide

Katalognummer: B12632679
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: KUECQBRQXCDUOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the use of diethyl 2-formylsuccinate and acetamidine hydrochloride in the presence of sodium ethoxide and ethanol . The reaction proceeds through a series of steps including condensation, cyclization, and subsequent functional group modifications.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the pyrrolo[3,4-d]pyrimidine core.

Wissenschaftliche Forschungsanwendungen

2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1) by binding to its allosteric pocket . This inhibition can modulate necroptosis, a form of programmed cell death, making it a potential therapeutic agent for inflammatory and neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide is unique due to its specific structural features and its ability to inhibit RIPK1. This makes it a valuable compound for developing new therapeutic agents targeting necroptosis and related pathways.

Eigenschaften

Molekularformel

C8H10N4O

Molekulargewicht

178.19 g/mol

IUPAC-Name

2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C8H10N4O/c9-7(13)1-8-11-3-5-2-10-4-6(5)12-8/h3,10H,1-2,4H2,(H2,9,13)

InChI-Schlüssel

KUECQBRQXCDUOF-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CN=C(N=C2CN1)CC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.